molecular formula C17H16N2O2S B2861731 N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide CAS No. 915872-33-2

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide

Cat. No. B2861731
M. Wt: 312.39
InChI Key: JODHJRXCVZXAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide, also known as BTZ043, is a chemical compound that has shown promising results in the treatment of tuberculosis. It belongs to the class of benzothiazole compounds and has been found to be effective against both drug-sensitive and drug-resistant strains of tuberculosis.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

  • Novel analogs of this compound, specifically pyrazole-5-one derivatives derived from 2-aminobenzothiazole, have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity against mammalian Vero cell line at non-cytotoxic concentrations, indicating potential for medical applications (Palkar et al., 2017).

Antimicrobial and Antioxidant Properties

  • A study on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized using similar compounds, demonstrated significant antimicrobial and antioxidant activities. This suggests the potential for these compounds to be used in developing treatments for various infections and diseases associated with oxidative stress (Sindhe et al., 2016).

Antiviral Activity

  • Some thiazole C-nucleosides, closely related to the structure of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide, have shown significant antiviral activity. They were found to inhibit guanine nucleotide biosynthesis and displayed activity against various viruses, indicating potential in antiviral drug development (Srivastava et al., 1977).

Potential Antipsychotic Agents

  • Heterocyclic analogues of benzothiazol, such as N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide, have been evaluated for their potential as antipsychotic agents. These analogues showed promising in vitro activities, binding to various receptors and showing efficacy in behavioral models (Norman et al., 1996).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-10-21-12(2)15(11)16(20)19-17-18-9-14(22-17)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHJRXCVZXAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide

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